2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid
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Overview
Description
2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid, also known as N-Acetylmuramic acid, is a derivative of muramic acid. It is a key component in the peptidoglycan layer of bacterial cell walls, particularly in Gram-positive bacteria. This compound plays a crucial role in maintaining the structural integrity and shape of bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with D-glucose.
Acetylation: D-glucose undergoes acetylation to form N-acetyl-D-glucosamine.
Oxidation: N-acetyl-D-glucosamine is then oxidized to form N-acetyl-D-mannosamine.
Condensation: N-acetyl-D-mannosamine is condensed with phosphoenolpyruvate to form N-acetylmuramic acid.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes using genetically engineered bacteria that can produce high yields of N-acetylmuramic acid. The fermentation broth is then subjected to purification processes to isolate the compound.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in bacterial cell wall biosynthesis and its potential as a target for antibacterial agents.
Medicine: Investigated for its potential use in developing antibiotics that target bacterial cell wall synthesis.
Industry: Used in the production of biopolymers and other industrially relevant materials.
Mechanism of Action
The compound exerts its effects primarily by participating in the biosynthesis of the bacterial cell wall. It is incorporated into the peptidoglycan layer, where it provides structural integrity and rigidity to the bacterial cell wall. The molecular targets include enzymes involved in the biosynthesis of peptidoglycan, such as transglycosylases and transpeptidases.
Comparison with Similar Compounds
N-Acetylglucosamine: Another key component of the bacterial cell wall, but it lacks the lactyl ether linkage present in N-acetylmuramic acid.
Muramic Acid: The non-acetylated form of N-acetylmuramic acid.
N-Acetylmannosamine: A precursor in the biosynthesis of N-acetylmuramic acid.
Uniqueness: 2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid is unique due to its specific role in the peptidoglycan layer of bacterial cell walls. Its presence is crucial for the structural integrity and shape of bacterial cells, making it a potential target for antibacterial agents.
Biological Activity
2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid, also known as N-acetylmuramic acid, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₉N₁O₈, with a molecular weight of 293.27 g/mol. The compound features a complex structure that contributes to its biological functions.
Property | Value |
---|---|
CAS Number | 10597-89-4 |
Molecular Weight | 293.27 g/mol |
Molecular Formula | C₁₁H₁₉N₁O₈ |
Storage Conditions | Dry, 2-8°C |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It is structurally related to components of bacterial cell walls, making it a target for inhibiting bacterial growth. Studies show that it can disrupt peptidoglycan synthesis in bacteria, leading to cell lysis and death .
Immunomodulatory Effects
The compound has been observed to modulate immune responses. It can enhance the activity of macrophages and other immune cells, promoting a stronger immune response against pathogens. This property suggests potential therapeutic applications in immunotherapy .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases such as arthritis and colitis .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes involved in bacterial cell wall synthesis. By mimicking natural substrates, it can inhibit enzymes such as transglycosylases and transpeptidases.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains (including E. coli and S. aureus) showed that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was linked to its structural similarity to muramic acid, a critical component in bacterial cell walls .
Case Study 2: Immunomodulation
In an animal model of sepsis, administration of this compound resulted in a significant increase in survival rates compared to controls. The treated group exhibited enhanced phagocytic activity and higher levels of protective cytokines .
Properties
IUPAC Name |
2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOARVSUSWULNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10597-89-4 |
Source
|
Record name | (R)-2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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